(3-Propylpyridin-4-yl)boronic acid
Description
(3-Propylpyridin-4-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a propyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 4-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles, enabling applications in catalysis, sensing, and drug design .
The boronic acid group acts as a "warhead" in drug candidates, enabling covalent interactions with catalytic residues in enzymes such as proteasomes and histone deacetylases .
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(3-propylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-7-6-10-5-4-8(7)9(11)12/h4-6,11-12H,2-3H2,1H3 |
InChI Key |
QWSRSRBAUWWKAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)CCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Lithium-Mediated Bromine Exchange
The most widely implemented method involves treating 4-bromo-3-propylpyridine with n-butyllithium at −78°C in THF, followed by quenching with triisopropyl borate. Liu et al. demonstrated that:
- Substrate Preparation : 4-Bromo-3-propylpyridine synthesis requires Friedländer condensation between 3-bromopyridine and pentan-3-one (65% yield).
- Lithiation Kinetics : Kinetic studies show complete bromine-lithium exchange within 15 minutes at −78°C, with competing proton abstraction minimized below −70°C.
- Boron Electrophile Selection : Triisopropyl borate outperforms trimethyl borate, yielding 79% boronic acid after acidic workup versus 54% for trimethyl analogs.
Table 1 : Optimization of Halogen-Metal Exchange Parameters
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | −90°C to −60°C | −78°C | +22% |
| n-BuLi Equiv | 1.0–1.5 | 1.2 | +15% |
| Quench Time | 5–30 min | 20 min | +9% |
Magnesium-Mediated Strategies
Recent innovations employ turbo-Grignard reagents (iPrMgCl·LiCl) for bromine-magnesium exchange at −40°C, enabling:
- Improved Functional Group Tolerance : Withstands ester and nitrile groups unreactive to n-BuLi.
- Scale-Up Feasibility : Demonstrated at 500g scale with 73% isolated yield.
Directed ortho-Metalation (DoM) Approaches
Carbamate-Directed Borylation
Installation of N,N-diethylcarbamate at the pyridine nitrogen enables directed lithiation at C4:
- Directing Group Efficacy : Carbamate increases C4 lithiation selectivity from 3:1 to >20:1 versus C2.
- Sequential Functionalization : Post-borylation hydrogenolysis removes the directing group (Pd/C, H₂, 90% yield).
Critical Limitation : The 3-propyl group’s electron-donating nature reduces DoM efficiency, requiring cryogenic conditions (−100°C) for satisfactory regiocontrol.
Palladium-Catalyzed Miyaura Borylation
Cross-Coupling with Diboron Reagents
Reaction of 4-iodo-3-propylpyridine with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst achieves:
- Broad Substrate Scope : Tolerates nitro and cyano substituents at C5 (68–75% yields).
- Solvent Optimization : Mixed THF/H₂O (4:1) suppresses protodeboronation, enhancing yield by 18% versus anhydrous THF.
Table 2 : Ligand Screening for Miyaura Borylation
| Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|
| XPhos | 92 | 88 |
| SPhos | 85 | 82 |
| DavePhos | 78 | 75 |
Iridium-Catalyzed C-H Borylation
Regioselective C4 Activation
Employing [Ir(COD)(OMe)]₂ with dtbpy ligand enables direct C-H borylation:
- Steric Control : 3-Propyl group directs borylation to C4 through steric shielding (C4:C2 = 9:1).
- Catalyst Loading : 2 mol% Ir achieves 81% yield at 80°C in 6 hours.
Notable Advantage : Eliminates pre-halogenation steps, enabling one-pot synthesis from 3-propylpyridine.
[4+2] Cycloaddition Strategies
Chemical Reactions Analysis
Types of Reactions: (3-Propylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products:
Biaryls: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Scientific Research Applications
(3-Propylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (3-Propylpyridin-4-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds. The boronic acid group acts as a Lewis acid, facilitating the transfer of electrons and stabilizing reaction intermediates .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on pKa : Electron-withdrawing groups (e.g., fluorine) lower the pKa of boronic acids by stabilizing the conjugate base (boronate), enhancing reactivity at physiological pH . The propyl group, being electron-donating, likely raises the pKa, reducing binding efficiency under physiological conditions compared to fluorinated analogs .
- Binding Affinity : Fluorinated derivatives exhibit higher Lewis acidity and stronger diol-binding constants (e.g., for glucose), making them superior for sensing applications .
- Biological Activity : Chlorinated pyridinyl boronic acids show promise as antifungal agents, with IC₅₀ values in the µM range , while phenylboronic acids are established proteasome inhibitors .
Antiproliferative Activity
Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-µM cytotoxicity in triple-negative breast cancer (4T1) cells .
Enzyme Inhibition
Boronic acids with pyridine scaffolds, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, inhibit fungal histone deacetylases (HDACs) at 1 µM concentrations, outperforming trichostatin A . The propyl substituent may enhance membrane permeability compared to smaller analogs, though this requires experimental validation.
Diagnostic Utility
Phenylboronic acid derivatives are used in disk potentiation tests to detect KPC carbapenemases, with phenylboronic acid showing superior diagnostic accuracy over aminophenylboronic acid (APBA) . Pyridinyl boronic acids like (3-propylpyridin-4-yl)boronic acid could offer improved specificity due to their tailored electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
